Regiochemical Differentiation: 2-Position α-Methyl Amine Versus 2-Position Ethanamine and Methanamine Analogs
(1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine bears an α-methyl branched amine directly attached to the oxazole 2-position (α,5-dimethyl substitution pattern) . This distinguishes it from the 2-(5-methyloxazol-2-yl)ethan-1-amine positional isomer (CAS 708973-52-8), which features an ethylene spacer between the oxazole ring and amine group . The α-methyl substitution alters both the amine's steric environment and the distance between the oxazole ring and amine functionality, impacting reactivity, metal coordination geometry, and biological target engagement.
| Evidence Dimension | Regiochemical substitution pattern (amine-to-oxazole linkage) |
|---|---|
| Target Compound Data | α-Methyl branched amine directly at oxazole 2-position; C6H10N2O; MW 126.16 g/mol |
| Comparator Or Baseline | 2-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine (CAS 708973-52-8): ethylene spacer between oxazole and amine; C6H10N2O; MW 126.16 g/mol |
| Quantified Difference | Structural difference: α-branched vs. linear amine chain; no quantitative potency or PK data available for either compound from peer-reviewed literature |
| Conditions | Structural analysis based on IUPAC nomenclature and CAS registry assignments |
Why This Matters
Procurement of the incorrect positional isomer introduces uncontrolled variables in synthetic or screening workflows; the α-methyl branched amine and linear ethanamine analogs exhibit distinct steric profiles that can alter reaction outcomes and biological target interactions.
